molecular formula C16H18N2O3 B7477649 4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one

4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one

Cat. No. B7477649
M. Wt: 286.33 g/mol
InChI Key: UUJOEYAYMARFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(7,8-Dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as DMCM, and it is a piperazine derivative that has been synthesized through a specific method.

Mechanism of Action

DMCM acts as a selective antagonist of GABA-A receptors. GABA-A receptors are ionotropic receptors that are involved in the regulation of various physiological processes, including inhibitory neurotransmission. DMCM binds to the benzodiazepine site of GABA-A receptors and inhibits their function. This results in the inhibition of inhibitory neurotransmission, leading to various physiological effects.
Biochemical and Physiological Effects:
DMCM has been shown to have various biochemical and physiological effects. In animal studies, DMCM has been shown to induce convulsions and increase locomotor activity. DMCM has also been shown to increase heart rate and blood pressure. Additionally, DMCM has been shown to have anxiogenic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of DMCM for lab experiments is its selectivity for GABA-A receptors. This allows researchers to study the effects of GABA-A receptor antagonism on various physiological processes without the interference of other receptors. However, one of the limitations of DMCM is its potential toxicity. DMCM has been shown to induce convulsions and other physiological effects at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMCM. One potential direction is the study of DMCM in the treatment of anxiety disorders. DMCM has been shown to have anxiogenic effects in animal models, and further research could explore its potential as an anti-anxiety medication. Another potential direction is the study of DMCM in the treatment of epilepsy. DMCM has been shown to induce convulsions in animal models, but further research could explore its potential as an anti-convulsant medication. Additionally, further research could explore the potential of DMCM in the study of GABA-A receptor function and regulation.

Synthesis Methods

The synthesis of DMCM involves the reaction of 7,8-dimethyl-4-hydroxy-2H-chromen-2-one with formaldehyde and piperazine. This reaction results in the formation of DMCM, which is a white crystalline powder. The purity of DMCM can be enhanced through recrystallization.

Scientific Research Applications

DMCM has been studied for its potential applications in various fields of scientific research. One of the primary applications of DMCM is in the study of GABA receptors. DMCM is a selective antagonist of GABA-A receptors, and it has been used to study the effects of GABA-A receptor antagonism on various physiological processes.

properties

IUPAC Name

4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-3-4-13-12(7-15(20)21-16(13)11(10)2)8-18-6-5-17-14(19)9-18/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJOEYAYMARFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNC(=O)C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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